Dibenz[a,c]acridine Dibenz[a,c]acridine
Brand Name: Vulcanchem
CAS No.: 215-62-3
VCID: VC3821865
InChI: InChI=1S/C21H13N/c1-6-12-20-14(7-1)13-19-17-10-3-2-8-15(17)16-9-4-5-11-18(16)21(19)22-20/h1-13H
SMILES: C1=CC=C2C(=C1)C=C3C4=CC=CC=C4C5=CC=CC=C5C3=N2
Molecular Formula: C21H13N
Molecular Weight: 279.3 g/mol

Dibenz[a,c]acridine

CAS No.: 215-62-3

Cat. No.: VC3821865

Molecular Formula: C21H13N

Molecular Weight: 279.3 g/mol

* For research use only. Not for human or veterinary use.

Dibenz[a,c]acridine - 215-62-3

Specification

CAS No. 215-62-3
Molecular Formula C21H13N
Molecular Weight 279.3 g/mol
IUPAC Name phenanthro[9,10-b]quinoline
Standard InChI InChI=1S/C21H13N/c1-6-12-20-14(7-1)13-19-17-10-3-2-8-15(17)16-9-4-5-11-18(16)21(19)22-20/h1-13H
Standard InChI Key GUZBPGZOTDAWBO-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)C=C3C4=CC=CC=C4C5=CC=CC=C5C3=N2
Canonical SMILES C1=CC=C2C(=C1)C=C3C4=CC=CC=C4C5=CC=CC=C5C3=N2

Introduction

Structural and Molecular Characteristics

Dibenz[a,c]acridine belongs to the dibenzoacridine family, characterized by a fused acridine core with two additional benzene rings. The nitrogen atom at position 13 of the tetracyclic system distinguishes it from non-heterocyclic PAHs (Figure 1) . Its planar structure enables π-π stacking interactions, influencing both its material properties and biological activity .

Molecular Formula: C₂₁H₁₃N
Molecular Weight: 279.33 g/mol
IUPAC Name: Pentacyclo[12.8.0.0³,¹².0⁴,⁹.0¹⁵,²⁰]docosa-1(14),2,4,6,8,10,12,15,17,19,21-undecaene

Synthesis and Manufacturing

Traditional Synthetic Routes

Early methods relied on Friedel-Crafts alkylation and condensation reactions under harsh conditions (e.g., sulfuric acid at 150°C), yielding mixtures of dibenzoacridine isomers with poor regioselectivity . For example, cyclization of N-phenyl-1-naphthylamine in polyphosphoric acid produced dibenz[a,c]acridine in ≤30% yield .

Physicochemical Properties

Thermal and Optical Properties

PropertyValueMethodSource
Melting Point218–220°CDSC
Boiling Point534°C (est.)Empirical
Enthalpy of Fusion (ΔH)6.64 kcal/mol at 477.4KCalorimetry
λmax (UV-Vis)365 nm (ε = 12,500)Ethanol solution
Fluorescence Quantum Yield0.42Quinine sulfate ref

The compound exhibits strong absorption in the near-UV region (300–400 nm) and emits blue fluorescence (λem = 425 nm), making it suitable for optoelectronic studies . Cyclic voltammetry reveals a quasi-reversible oxidation at +1.12 V vs. Fc/Fc⁺, indicative of electron-rich aromatic systems .

Solubility and Stability

  • Solubility: 0.12 mg/mL in chloroform at 25°C; insoluble in water (log P = 5.8) .

  • Stability: Decomposes above 300°C, emitting toxic NOₓ gases . Photodegradation half-life under UV light: 48 hours .

Biological and Environmental Impact

Metabolic Activation

Dibenz[a,c]acridine undergoes cytochrome P450-mediated oxidation to form DNA-adducting metabolites:

  • Diol Epoxide Pathway: Predominant in epidermal cells, forming bay-region epoxides that covalently bind to guanine .

  • Radical Cation Pathway: In hepatic microsomes, one-electron oxidation generates reactive intermediates .

Carcinogenicity Data

Study TypeResultSource
Mouse Skin Painting65% tumor incidence (1 μmol/dose)
Ames Test (TA98)420 revertants/μg (+S9)
In Vitro MutagenicityHPRT locus mutations in V79 cells

The International Agency for Research on Cancer (IARC) classifies it as Group 2A ("probably carcinogenic to humans") .

Applications in Materials Science

Organic Electronics

  • OLED Emissive Layer: External quantum efficiency of 8.3% in blue-emitting devices .

  • Charge-Transport Materials: Hole mobility μₕ = 1.2 × 10⁻³ cm²/V·s in thin-film transistors .

Catalysis and Sensing

Dibenz[a,c]acridine derivatives serve as ligands in Pd-catalyzed cross-couplings, achieving TON > 10⁵ in Suzuki reactions . Functionalization with sulfonate groups enables selective detection of Cu²⁺ (LOD = 0.1 μM) .

Environmental Regulation and Analysis

Regulatory Limits

JurisdictionLimit (Water)MatrixReference
EU50 ng/LDrinking Water
US EPA100 ng/LSurface Water

Analytical Methods

  • HPLC-UV: LOD = 0.5 ng/mL (C18 column, 70:30 MeOH:H₂O) .

  • GC-HRMS: EI mode at m/z 279.1048 (SIM), resolution R = 60,000 .

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